Lysyllysyllysine acetate

Description

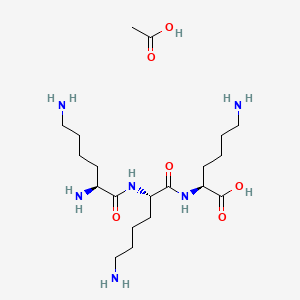

Lysyllysyllysine acetate is a hypothetical tripeptide compound comprising three lysine residues linked by peptide bonds, with an acetate counterion. Peptide acetates are often utilized in biochemical and pharmaceutical research due to their solubility and stability in aqueous environments . The acetate group enhances solubility and facilitates purification during synthesis, making such compounds valuable in enzymatic studies and therapeutic applications.

Properties

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJSPRLXUGAUJO-WDTSGDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-13-7 | |

| Record name | Lysyllysyllysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSYLLYSYLLYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection and Sequential Coupling

Lysine residues are protected using tert-butyloxycarbonyl (Boc) groups to prevent unintended side reactions. The synthesis begins with Fmoc-Lys(Boc)-OH, where the carboxylic acid is converted to a tert-butyl ester via reaction with di-tert-butyl dicarbonate. Sequential coupling of Boc-protected lysine units is performed using hexafluorophosphate-based activators (e.g., HBTU), achieving stepwise yields exceeding 60%.

Global Deprotection and Acetate Formation

Following tripeptide assembly, global deprotection is conducted using trifluoroacetic acid (TFA) to remove Boc groups. The free amine product is neutralized with glacial acetic acid in a 1:1 molar ratio, precipitating lysyllysyllysine acetate.

Table 2: SPPS Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85% |

| Peptide coupling | HBTU, DIPEA, DMF | 70% |

| Global deprotection | TFA:H₂O (95:5), 2 h | 90% |

Solution-Phase Synthesis for Industrial Applications

Solution-phase methods, though less common for peptides, are viable for this compound due to lysine’s high solubility in aqueous acetic acid.

Direct Acetylation of Lysine Tripeptide

A solution of lysyllysyllysine in distilled water is adjusted to pH 6.0 with glacial acetic acid, mirroring the fermentation process. The mixture is stirred at 50°C for 12 hours, followed by spray drying to obtain the acetate salt. This method bypasses crystallization but requires stringent control over residual solvents.

Purification and Quality Control

Activated Carbon Treatment

Crude this compound is dissolved in distilled water (50% w/v) and treated with activated carbon (0.8 kg per 20 kg crude product) at 50°C for 1.5 hours, achieving a transmittance of 99.3%.

Membrane Filtration

Post-decoloration, essence filtration through 50 μm membranes removes colloidal impurities, ensuring compliance with pharmacopeial standards for heavy metals (<10 ppm) and sulfates (<0.03%).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Lysyllysyllysine acetate can undergo various chemical reactions, including:

Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the peptide bonds can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce secondary amines .

Scientific Research Applications

Lysyllysyllysine acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: It serves as a substrate for enzymes involved in peptide metabolism and is used in studies of protein-protein interactions.

Industry: It is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of lysyllysyllysine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Glycyl-L-histidyl-L-lysine Acetate

N-Tosylglycyl-L-prolyl-L-lysine 4-Nitro-anilide Acetate

- Structure : A modified tripeptide with a tosyl group and nitroanilide moiety.

- Applications : Acts as a chromogenic substrate for proteolytic enzymes like trypsin .

- Key Properties : Sensitivity to enzymatic cleavage, UV-vis absorbance for detection.

Non-Peptide Acetates

Ethyl Acetate

Cyclohexyl Acetate

- Formula: C₈H₁₄O₂ (Note: Discrepancy in evidence cites C₈H₈O₂; corrected based on IUPAC guidelines) .

- Applications : Flavoring agent, solvent for resins and lacquers.

- Key Properties : Boiling point: 201°C, density: 0.964 g/mL, floral aroma.

Sodium Acetate

- Formula : NaC₂H₃O₂.

- Applications : Buffer in biochemistry, "hot ice" in heat packs, food preservative .

- Key Properties : High solubility (76 g/100 mL water), exothermic crystallization.

Data Tables

Table 1: Structural and Functional Comparison of Acetate Compounds

Table 2: Physico-Chemical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | |

|---|---|---|---|---|

| Ethyl acetate | 77 | -84 | 0.897 | |

| Cyclohexyl acetate | 201 | -45 | 0.964 | |

| Sodium acetate | Decomposes at 324 | 58 | 1.53 |

Q & A

Q. What established synthetic routes exist for Lysyllysyllysine acetate, and how do their reaction conditions influence yield and purity?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers precise control over sequence assembly but requires optimization of coupling reagents (e.g., HBTU/HOBt) and deprotection steps to minimize side reactions. Solution-phase methods may use carbodiimide-based activation (e.g., EDC/NHS) for lysine coupling, but steric hindrance from multiple lysine residues necessitates extended reaction times . Yield optimization involves monitoring reaction progress via LC-MS and adjusting pH (6.5–8.0) to balance amino group reactivity and byproduct formation.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm peptide backbone connectivity and acetate moiety integration.

- High-resolution mass spectrometry (HR-MS) for molecular weight verification (C₁₈H₃₈N₆O₄, exact mass: 426.31 g/mol).

- Reverse-phase HPLC with UV detection (210 nm) to assess purity (>95%) and detect truncated sequences.

- Circular dichroism (CD) for secondary structure analysis in aqueous buffers .

Q. How should researchers address solubility challenges when formulating this compound for in vitro studies?

Due to its cationic nature, solubility can be enhanced using:

- Buffered saline solutions (pH 4.5–6.0) to stabilize charged lysine side chains.

- Co-solvents like DMSO (<5% v/v) for initial solubilization, followed by dilution in aqueous media.

- Lipid-based carriers (e.g., liposomes) to improve bioavailability in cellular uptake assays .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictory reports on this compound’s transfection efficiency in gene delivery?

Contradictions often arise from variability in:

- N/P ratios (nitrogen-to-phosphate): Optimize between 5:1 and 10:1 to balance DNA binding and nanoparticle stability.

- Cell-line specificity : Compare efficacy in HEK293 vs. HeLa cells using luciferase reporter assays.

- Endosomal escape evaluation : Use pH-sensitive dyes (e.g., LysoTracker) to quantify lysosomal entrapment. Replicate studies with standardized protocols (e.g., particle size via dynamic light scattering) and report zeta potential (±20–30 mV) to ensure comparability .

Q. How can computational modeling enhance the understanding of this compound’s interaction with DNA in nanoparticle formulations?

Molecular dynamics (MD) simulations can:

- Predict binding affinities between lysine side chains and DNA phosphate groups.

- Model nanoparticle assembly under varying ionic strengths (e.g., 150 mM NaCl vs. deionized water).

- Identify optimal spacer lengths between lysine residues for enhanced DNA compaction. Validate simulations with experimental data from gel retardation assays and atomic force microscopy .

Q. What methodological gaps exist in studying this compound’s role in intracellular trafficking, and how can multi-disciplinary collaborations address them?

Current gaps include:

- Real-time tracking : Use live-cell imaging with fluorescently tagged this compound (e.g., FITC conjugation).

- Endocytic pathway inhibition : Apply pharmacological agents (e.g., chloroquine for lysosomal inhibition) to delineate uptake mechanisms.

- Cross-disciplinary integration : Collaborate with biophysicists to correlate nanoparticle rigidity (via AFM) with trafficking efficiency .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data from this compound cytotoxicity assays?

- Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values.

- Include replicates (n ≥ 3) and report variability as SEM.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Document raw data and normalization methods (e.g., cell viability normalized to untreated controls) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Standardize starting materials (e.g., Fmoc-Lys(Boc)-OH purity ≥99%).

- Implement QC checkpoints : Mid-synthesis HPLC-MS to detect incomplete couplings.

- Use design of experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry) affecting reproducibility .

Emerging Applications

Q. How can this compound be functionalized for targeted drug delivery, and what characterization methods are essential?

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and tissue distribution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.